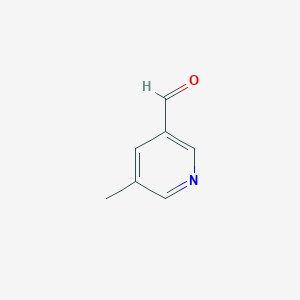

5-Methylnicotinaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-7(5-9)4-8-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSGDXYJDSJMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556449 | |

| Record name | 5-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100910-66-5 | |

| Record name | 5-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis of 5-Methylnicotinaldehyde from 5-Methylnicotinic Acid

Executive Summary

5-Methylnicotinaldehyde is a pivotal building block in contemporary pharmaceutical synthesis, notably as a key intermediate for advanced antihistamines and other therapeutic agents. Its synthesis from the readily available 5-methylnicotinic acid, however, presents a classic chemical challenge: the selective partial reduction of a carboxylic acid. Direct reduction is often hampered by over-reduction to the corresponding primary alcohol, necessitating carefully controlled conditions or multi-step strategies. This guide provides an in-depth analysis of the primary synthetic pathways, offering a rationale for experimental choices, detailed protocols, and a comparative assessment to aid researchers and process chemists in selecting the optimal route for their specific laboratory or developmental needs. We will dissect three core strategies: direct catalytic reduction, a two-step reduction-oxidation sequence, and a two-step activation-reduction pathway. The activation-reduction approach via a 5-methylnicotinoyl chloride intermediate is identified as a robust, reliable, and scalable method, for which a comprehensive experimental protocol is provided.

Introduction: The Synthetic Imperative

Chemical Profile and Significance

5-Methylnicotinaldehyde, with CAS Number 113118-81-3, is a pyridinecarboxaldehyde derivative. Its structure, featuring both a reactive aldehyde moiety and a pyridine ring, makes it a versatile synthon for constructing complex molecular architectures. Its primary application lies in the synthesis of pharmacologically active molecules, including the non-sedating H1 antagonist Rupatadine.[1][2]

The Core Synthetic Challenge: Taming Carboxylic Acid Reduction

The direct conversion of a carboxylic acid to an aldehyde is a fundamentally difficult transformation.[3][4] The initial product of hydride attack on a carboxylic acid is a tetrahedral intermediate that readily collapses to form an aldehyde. However, aldehydes are typically more reactive towards reducing agents than their parent carboxylic acids.[5] Consequently, the reaction often proceeds rapidly to the primary alcohol (in this case, 5-methyl-3-pyridinemethanol), making the isolation of the aldehyde intermediate in high yield a significant challenge.

This inherent reactivity profile necessitates strategies that either:

-

Employ highly selective, modern catalytic systems that favor aldehyde formation.

-

Temporarily convert the carboxylic acid into a more reactive derivative that can be reduced under conditions that do not affect the resulting aldehyde.

-

Embrace the over-reduction to the alcohol and subsequently re-oxidize it to the desired aldehyde in a separate step.

Comparative Analysis of Synthetic Strategies

Three principal pathways from 5-methylnicotinic acid to 5-methylnicotinaldehyde are viable, each with distinct advantages and drawbacks in terms of efficiency, cost, safety, and scalability.

Diagram: Overview of Synthetic Pathways

Caption: High-level comparison of the three primary synthetic routes.

Strategy 1: Direct Single-Step Reduction

Recent advances in catalysis have enabled the direct conversion of carboxylic acids to aldehydes with high selectivity. These methods often rely on the in situ formation of a silyl acetal intermediate, which is then hydrolyzed to the aldehyde during workup.

-

Methodology: This approach involves treating the carboxylic acid with a hydrosilane in the presence of a catalyst. Notable examples include B(C₆F₅)₃, which catalyzes the hydrosilylation to form a disilyl acetal that hydrolyzes to the aldehyde.[6] Other sophisticated systems utilize nickel or rhenium catalysts, and even visible-light photoredox catalysis.[7][8][9]

-

Expertise & Causality: These methods are elegant and atom-economical. The key is the use of bulky silanes and specific catalysts that facilitate the formation of the disilyl acetal intermediate without promoting its further reduction. The stability of this intermediate under the reaction conditions prevents over-reduction to the alcohol.

-

Trustworthiness: While highly effective, these reactions can be sensitive to substrate scope, catalyst loading, and require rigorously anhydrous conditions. They are best suited for research environments with expertise in modern catalytic methods.

Strategy 2: Two-Step via Acid Chloride Intermediate (Activation-Reduction)

This is a classic, robust, and highly reliable pathway that circumvents the problem of over-reduction by first activating the carboxylic acid.

-

Methodology: 5-methylnicotinic acid is first converted to its more reactive acid chloride derivative, 5-methylnicotinoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The purified acid chloride is then reduced to the aldehyde using a sterically hindered and less reactive hydride source.

-

Expertise & Causality: The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon. This allows for the use of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is incapable of reducing the less reactive aldehyde product under the reaction conditions.[10] The bulky tert-butoxy groups moderate the reactivity of the aluminum hydride, providing a self-validating system that selectively targets the acid chloride and stops at the aldehyde stage.

-

Trustworthiness: This method is widely applicable, generally high-yielding, and uses common laboratory reagents. Its stepwise nature allows for the purification of the intermediate, ensuring a high-purity final product. This pathway is highly recommended for its reliability and scalability.

Strategy 3: Two-Step via Primary Alcohol Intermediate (Reduction-Oxidation)

This pathway takes an alternative indirect approach by first fully reducing the carboxylic acid to the primary alcohol, followed by a selective re-oxidation.

-

Methodology: 5-methylnicotinic acid is exhaustively reduced to 5-methyl-3-pyridinemethanol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[4] The resulting primary alcohol is then carefully oxidized back to 5-methylnicotinaldehyde using a mild oxidant.[11]

-

Expertise & Causality: The critical step in this sequence is the selective oxidation of the alcohol. Strong oxidants would lead back to the carboxylic acid. Therefore, specialized reagents that do not over-oxidize primary alcohols are required, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern or Parikh-Doering oxidation.[5][12]

-

Trustworthiness: This route is dependable but is longer and less atom-economical than Strategy 2. The use of stoichiometric chromium-based reagents (PCC) raises environmental and safety concerns. However, modern alternatives like DMP are effective but can be expensive and potentially explosive under certain conditions.

Data Presentation: Strategy Comparison

| Parameter | Strategy 1 (Direct Catalytic) | Strategy 2 (Activation-Reduction) | Strategy 3 (Reduction-Oxidation) |

| Number of Steps | 1 (plus workup) | 2 | 2 |

| Typical Overall Yield | Good to Excellent | Excellent | Good |

| Reagent Accessibility | Specialized Catalysts | Common Lab Reagents | Common Lab Reagents |

| Scalability | Moderate to Good | Excellent | Good |

| Key Challenge | Catalyst Sensitivity, Anhydrous Conditions | Handling of Thionyl Chloride | Use of Toxic/Hazardous Oxidants |

| Recommendation | Ideal for methods development & green chemistry | Most Robust & Recommended | Viable alternative if Strategy 2 fails |

Recommended Synthetic Pathway: Activation-Reduction

Based on the comparative analysis, the two-step activation-reduction pathway offers the best balance of reliability, scalability, and use of standard laboratory techniques, making it the preferred choice for most applications.

Workflow Diagram: Recommended Protocol

Caption: Detailed workflow for the recommended two-step synthesis.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of 5-Methylnicotinoyl Chloride

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylnicotinic acid (10.0 g, 72.9 mmol).

-

Reagent Addition: Suspend the acid in dichloromethane (DCM, 100 mL). To this suspension, add thionyl chloride (SOCl₂, 8.0 mL, 109.4 mmol, 1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

-

Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution and the formation of a clear solution.

-

Workup: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 5-methylnicotinoyl chloride (often as its hydrochloride salt) is a solid and should be used immediately in the next step without further purification.

Part B: Reduction to 5-Methylnicotinaldehyde

-

Setup: Place the crude 5-methylnicotinoyl chloride in a flame-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Dissolution & Cooling: Add anhydrous tetrahydrofuran (THF, 150 mL) and stir until the solid dissolves. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Hydride Addition: In a separate flask, dissolve lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃, 20.4 g, 80.2 mmol, 1.1 eq) in anhydrous THF (100 mL). Add this solution to the cold acid chloride solution dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Workup: Allow the mixture to warm to room temperature. Add ethyl acetate (200 mL) and water (100 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 5-methylnicotinaldehyde.

Conclusion

The synthesis of 5-methylnicotinaldehyde from 5-methylnicotinic acid is a critical transformation for the pharmaceutical industry. While direct reduction methods are advancing, the two-step activation-reduction pathway via the acid chloride intermediate remains the most reliable, well-understood, and scalable option for most laboratory settings. This method's success hinges on the deliberate modification of the substrate's reactivity, allowing for a selective reduction that cleanly stops at the aldehyde stage. By providing a detailed, validated protocol and a clear rationale for the chosen methodology, this guide equips researchers and drug development professionals with the necessary tools to efficiently produce this valuable synthetic intermediate.

References

- Vertex AI Search. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters - ACS Publications.

- Vertex AI Search. Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3 | Organic Letters - ACS Publications.

- Vertex AI Search. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps.

- Vertex AI Search. 18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts.

- Vertex AI Search. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing).

- Vertex AI Search. 5-Methyl-3-pyridinemethanol | 102074-19-1 | CEA07419 - Biosynth.

- Vertex AI Search. Reduction of Carboxylic Acids and Their Derivatives to Aldehydes - ResearchGate.

- Vertex AI Search. Reduction of carboxyl compounds to aldehydes - Organic Chemistry Portal.

- Vertex AI Search. Carboxylic acid - Reduction, Reactivity, Synthesis - Britannica.

- Vertex AI Search. How can carboxylic acid be safely reduced to aldehyde? - Quora.

- Vertex AI Search. 5-Methyl-3-pyridinemethanol - Synchem.

- Vertex AI Search. 5-Methylnicotinoyl chloride - LookChem.

- Vertex AI Search. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents.

- Vertex AI Search. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents.

Sources

- 1. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 2. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 8. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5-Methyl-3-pyridinemethanol | 102074-19-1 | CEA07419 [biosynth.com]

- 12. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

Physicochemical properties of 5-methylpyridine-3-carboxaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridine-3-carboxaldehyde

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling considerations for 5-methylpyridine-3-carboxaldehyde (CAS No. 100910-66-5). As a pivotal intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is essential for researchers, chemists, and drug development professionals. This document synthesizes empirical data with practical, field-proven insights to facilitate its effective application in research and development settings.

Introduction and Strategic Importance

5-Methylpyridine-3-carboxaldehyde, also known as 5-methylnicotinaldehyde, is a heterocyclic aromatic aldehyde. Its strategic importance in medicinal chemistry and organic synthesis stems from the unique reactivity conferred by its constituent functional groups: the pyridine ring and the carboxaldehyde. The pyridine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] The aldehyde group serves as a versatile chemical handle for a wide array of organic transformations, including condensations, oxidations, reductions, and multicomponent reactions (MCRs).[2][3]

This compound is a critical building block for constructing complex molecular architectures necessary for the development of novel active pharmaceutical ingredients (APIs).[2] Its application spans various therapeutic areas, making it a compound of significant interest in modern drug discovery pipelines.[4]

Figure 1: Molecular Structure of 5-Methylpyridine-3-carboxaldehyde.

Core Physicochemical Properties

The reliable application of any chemical intermediate is predicated on a precise understanding of its physical and chemical properties. The data presented below has been consolidated from various chemical suppliers and databases.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 100910-66-5 | [5][6][7] |

| Molecular Formula | C₇H₇NO | [5][7][8] |

| Molecular Weight | 121.14 g/mol | [5][7] |

| Appearance | White to yellow solid | [5][6][9] |

| Melting Point | 37 °C | [5][6][9] |

| Boiling Point | 68 °C @ 0.5 Torr | [5][6][9] |

| Predicted Density | 1.095 ± 0.06 g/cm³ | [5][6] |

| Predicted pKa | 3.72 ± 0.20 | [5][6] |

| Synonyms | 5-Methylnicotinaldehyde, 5-Methyl-3-pyridinecarbaldehyde |[5][6] |

Analytical Characterization: Self-Validating Protocols

To ensure the identity, purity, and stability of 5-methylpyridine-3-carboxaldehyde, a multi-technique analytical approach is essential. The following protocols are designed to be self-validating, where the congruence of data from orthogonal techniques provides a high degree of confidence in the material's quality.

Figure 2: General workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR details the carbon framework. Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-methylpyridine-3-carboxaldehyde and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

-

Expected Signals (¹H NMR):

-

A singlet for the aldehyde proton (-CHO) in the downfield region (~9.9-10.1 ppm).

-

Aromatic protons on the pyridine ring, exhibiting characteristic shifts and coupling patterns.

-

A singlet for the methyl group (-CH₃) protons further upfield (~2.4-2.6 ppm).

-

-

Data Validation: The integration of the proton signals should correspond to the number of protons in the structure (1:1:2:3 for CHO, ring protons, and CH₃ respectively). The presence of all expected carbon signals in the ¹³C spectrum confirms the carbon backbone. Spectral data for this compound is available for comparison.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Protocol:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for a quicker analysis, a thin film can be prepared by dissolving the solid in a volatile solvent, spotting it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Key Vibrational Bands:

-

~1700-1715 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the aromatic aldehyde.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).

-

~1570-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~2900-3000 cm⁻¹: C-H stretching from the methyl group and aromatic ring.

-

-

Data Validation: The presence of the strong carbonyl (C=O) peak is the most telling feature, confirming the aldehyde functionality.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique that creates a radical cation (molecular ion, M⁺˙) which then undergoes fragmentation.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS.

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Data Analysis:

-

Molecular Ion (M⁺˙): Identify the peak corresponding to the molecular weight of the compound (m/z = 121).

-

Fragmentation: A key fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO, 29 amu) or a hydrogen radical (•H, 1 amu), leading to prominent peaks at m/z = 92 and m/z = 120, respectively.

-

-

Data Validation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, which should match C₇H₇NO. The observed molecular ion peak must match the calculated molecular weight.[5]

Reactivity and Applications in Drug Development

The dual functionality of 5-methylpyridine-3-carboxaldehyde makes it a highly versatile intermediate.[2]

-

Aldehyde-Specific Reactions: It readily undergoes nucleophilic addition, Wittig reactions, and reductive amination to introduce a wide range of substituents at the 3-position of the pyridine ring.

-

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can act as a base or a nucleophile and can be quaternized. It also influences the reactivity of the ring towards electrophilic or nucleophilic aromatic substitution.

-

Role in Multicomponent Reactions (MCRs): Aldehydes are keystone reagents in MCRs like the Ugi and Groebke-Blackburn-Bienaymé reactions.[3] These one-pot reactions are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple building blocks, accelerating the hit-to-lead optimization process.[3]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11]

-

Handling:

-

Use only under a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[12]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[11][12]

-

Wash hands thoroughly after handling.[11]

-

-

Storage:

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12]

-

Hazard Statements: The compound is classified as harmful if swallowed and causes skin and eye irritation.[5][9]

Conclusion

5-Methylpyridine-3-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined physicochemical properties, combined with its dual reactivity, make it an ideal building block for the synthesis of novel, complex molecules. Adherence to the analytical and safety protocols outlined in this guide will ensure its effective and safe utilization in the laboratory, empowering scientists to advance the frontiers of drug discovery.

References

-

5-Methylpyridine-3-carboxaldehyde: Your Key Pharmaceutical Intermediate. (2025-10-23). LookChem. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. [Link]

-

5-Methylpyridine-3-carboxaldehyde [P06894]. ChemUniverse. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. 5-Methylpyridine-3-carboxaldehyde | 100910-66-5 [chemicalbook.com]

- 6. 5-Methylpyridine-3-carboxaldehyde | 100910-66-5 [amp.chemicalbook.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 3-Pyridinecarboxaldehyde, 5-methyl- | CymitQuimica [cymitquimica.com]

- 9. 5-Methylpyridine-3-carboxaldehyde price,buy 5-Methylpyridine-3-carboxaldehyde - chemicalbook [chemicalbook.com]

- 10. 5-Methylpyridine-3-carboxaldehyde(100910-66-5) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

1H NMR and 13C NMR spectral data for 5-methylnicotinaldehyde

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 5-methylnicotinaldehyde

Introduction

5-Methylnicotinaldehyde, also known as 5-Methylpyridine-3-carboxaldehyde, is a substituted pyridine derivative with the molecular formula C₇H₇NO.[] As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical and materials science research. The precise structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 5-methylnicotinaldehyde. While a single, universally published reference spectrum is not consistently available, this document leverages foundational NMR principles and spectral data from analogous compounds to construct a detailed and predictive interpretation. This approach, rooted in the causal relationships between molecular structure and spectral output, offers researchers a robust framework for identifying and characterizing this molecule. We will detail the expected chemical shifts (δ), coupling constants (J), and signal multiplicities, providing the scientific reasoning behind these predictions.

Methodology: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra for small molecules like 5-methylnicotinaldehyde.

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the purified 5-methylnicotinaldehyde sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3]

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial.[2][3] The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules, while DMSO-d₆ is excellent for more polar compounds.

-

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5] Solid impurities can severely degrade the quality of the magnetic field homogeneity (shimming).[2]

-

Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue to remove any contaminants before insertion into the spectrometer.[4]

-

-

Spectrometer Setup and Referencing:

-

The spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

The sample is inserted into the magnet, and the field is "locked" onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

-

The magnetic field homogeneity is optimized through a process called shimming, which is crucial for obtaining sharp, symmetrical peaks.

-

Chemical shifts are referenced internally to the residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) or, for ultimate precision, to a small amount of an internal standard like tetramethylsilane (TMS) set to δ 0.00 ppm.[2][6]

-

-

Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is run, typically requiring only a few minutes of acquisition time.

-

A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of the ¹³C isotope, this experiment requires a longer acquisition time, often ranging from 20 minutes to several hours.[2]

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Structural Analysis and Spectral Interpretation

To accurately predict the NMR spectra, we first assign a numbering system to the atoms in the 5-methylnicotinaldehyde molecule.

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-methylnicotinaldehyde

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-methylnicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, experimental methodology, and the structural elucidation of this key heterocyclic aldehyde.

Section 1: The Principle and Utility of FT-IR in Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for determining the functional groups present in a molecule.[1][2] The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an infrared spectrum.[1] This spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

For a molecule like 5-methylnicotinaldehyde, which possesses an aldehyde group, a substituted pyridine ring, and a methyl group, FT-IR spectroscopy is exceptionally well-suited to confirm its structural integrity and purity. Each of these functional groups gives rise to characteristic absorption bands in the spectrum, allowing for a detailed structural assignment.

Section 2: Experimental Protocol for FT-IR Data Acquisition

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for obtaining the spectrum of 5-methylnicotinaldehyde, commonly performed using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to acquire a spectrum of the ambient environment (primarily H₂O and CO₂). This spectrum is automatically subtracted from the sample spectrum to eliminate environmental interference.

-

-

Sample Preparation (ATR Method):

-

Place a small, representative amount of the 5-methylnicotinaldehyde sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply consistent pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is critical for achieving a strong, high-quality signal.

-

-

Data Acquisition Parameters:

-

Scan Range: Set the range from 4000 cm⁻¹ to 400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.

-

Resolution: A resolution of 4 cm⁻¹ is typically sufficient for routine structural confirmation.[3]

-

Number of Scans: Co-add a minimum of 16 or 32 scans to improve the signal-to-noise ratio (S/N).

-

-

Spectrum Collection and Processing:

-

Initiate the sample scan.

-

After data collection, the instrument's software will perform the Fourier transform to convert the interferogram into a spectrum.

-

The software will automatically ratio the sample spectrum against the stored background spectrum to generate the final transmittance or absorbance spectrum.

-

-

Post-Acquisition:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Perform a clean check by acquiring a spectrum of the empty, clean crystal to ensure no sample residue remains.

-

Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis of 5-methylnicotinaldehyde.

Section 3: Detailed FT-IR Spectrum Analysis

The FT-IR spectrum of 5-methylnicotinaldehyde can be logically divided into several key regions, each corresponding to the vibrations of its specific functional groups.

Molecular Structure of 5-methylnicotinaldehyde

Caption: Structure of 5-methylnicotinaldehyde with key functional groups.

Summary of Characteristic Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Comments |

| 3100 - 3000 | C-H Stretching (ν C-H) | Aromatic (Pyridine) | Typically multiple weak to medium bands. Appears at a higher frequency than aliphatic C-H stretches.[1][4] |

| 3000 - 2850 | C-H Asymmetric & Symmetric Stretching (ν C-H) | Methyl (-CH₃) | Strong intensity bands characteristic of sp³ C-H bonds.[1][5] |

| 2850 - 2700 | C-H Stretching (ν C-H) | Aldehyde (-CHO) | A key diagnostic feature. Often appears as a pair of weak to medium bands (a Fermi doublet), with one peak near 2820 cm⁻¹ and a distinct shoulder around 2720 cm⁻¹.[1][6][7][8] |

| 1710 - 1685 | C=O Stretching (ν C=O) | Aldehyde (-CHO) | Strong, sharp absorption. The frequency is lowered from a typical saturated aldehyde (1740-1720 cm⁻¹) due to conjugation with the aromatic pyridine ring.[6][9][10] |

| 1600 - 1450 | C=C and C=N Ring Stretching (ν C=C, ν C=N) | Aromatic (Pyridine) | Multiple bands of variable intensity. These vibrations are characteristic of the aromatic ring structure.[4][11] |

| ~1450 | C-H Asymmetric Bending (δ as CH₃) | Methyl (-CH₃) | Medium intensity band. |

| ~1375 | C-H Symmetric Bending (δ s CH₃) | Methyl (-CH₃) | A weaker but distinct band, characteristic of a methyl group.[4][5] |

| < 900 | C-H Out-of-Plane Bending (γ C-H) | Aromatic (Pyridine) | The position of these bands can provide information about the substitution pattern on the pyridine ring. |

Detailed Interpretation

-

The Aldehyde Group (Formyl, -CHO):

-

C=O Stretch: The most intense and easily identifiable peak in the spectrum will be the carbonyl (C=O) stretch. For 5-methylnicotinaldehyde, this peak is expected in the 1710-1685 cm⁻¹ region.[6][10] Its position below 1720 cm⁻¹ is a direct consequence of electronic resonance with the pyridine ring, which weakens the C=O double bond, lowering its vibrational frequency.

-

C-H Stretch: The aldehyde C-H stretch is a highly reliable diagnostic feature. It manifests as one or two weak-to-medium intensity bands in the 2850-2700 cm⁻¹ region.[9] The appearance of a distinct peak around 2720 cm⁻¹, often as a shoulder on the more intense aliphatic C-H stretching bands, is strong evidence for the presence of an aldehyde.[6][7] This phenomenon, known as Fermi resonance, arises from the interaction of the fundamental C-H stretching vibration with an overtone of the C-H bending vibration.[12]

-

-

The Pyridine Ring:

-

Aromatic C-H Stretch: Look for weak to medium absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1] The presence of absorption in this region clearly distinguishes aromatic C-H bonds from aliphatic C-H bonds, which appear below 3000 cm⁻¹.

-

Ring C=C and C=N Stretches: The vibrations of the pyridine ring itself produce a series of characteristic bands between 1600 cm⁻¹ and 1450 cm⁻¹.[11] These absorptions, which can be of variable intensity, confirm the presence of the heterocyclic aromatic core.

-

-

The Methyl Group (-CH₃):

-

C-H Stretch: The methyl group contributes to the strong absorption bands in the 3000-2850 cm⁻¹ region due to its symmetric and asymmetric C-H stretching modes.[5] These bands will overlap with the higher-frequency component of the aldehyde C-H stretch.

-

C-H Bending: The methyl group also exhibits characteristic bending (deformation) vibrations. An asymmetric bend is expected around 1450 cm⁻¹, while a symmetric "umbrella" mode typically appears near 1375 cm⁻¹.[4]

-

Section 4: Conclusion

The FT-IR spectrum of 5-methylnicotinaldehyde provides a wealth of structural information that is invaluable for identity confirmation and quality control in a research or drug development setting. By systematically analyzing the key regions of the spectrum, one can unequivocally verify the presence of the critical aldehyde, substituted pyridine, and methyl functional groups. The strong, conjugation-shifted carbonyl peak near 1700 cm⁻¹, coupled with the diagnostic Fermi doublet of the aldehyde C-H stretch around 2720 cm⁻¹, provides definitive evidence for the formyl moiety. Concurrently, absorptions corresponding to the aromatic C-H, ring C=C/C=N, and methyl C-H vibrations collectively validate the complete molecular architecture. This guide provides the foundational knowledge for researchers to confidently interpret these spectra and ensure the integrity of their materials.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462. Retrieved from [Link]

-

Mohan, S., & Raj, A. J. (2000). FT-IR and FT-RAMAN investigations of nicotinaldehyde. ResearchGate. Retrieved from [Link]

-

Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2010). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

-

Mondal, S., et al. (2022). Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Harmonic and Anharmonic Vibrational Frequencies (cm −1 ) of the CH Stretching Modes of Normal Toluene. Retrieved from [Link]

-

Shimanouchi, T. (1977). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data, 6(3), 993-1102. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved from [Link]

-

Romano, R. A., et al. (2017). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. PMC - NIH. Retrieved from [Link]

-

All about chemistry. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Retrieved from [Link]

-

University of Rostock. (n.d.). Assigning Vibrational Frequencies. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved from [Link]

-

Asian Journal of Scientific Research. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

-

Shimanouchi, T. (1977). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

-

Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I. NIST Technical Series Publications. Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Methylnicotinaldehyde

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural characteristics is fundamental. Mass spectrometry is an indispensable analytical technique that provides profound insights into molecular structure through fragmentation analysis. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation pattern of 5-methylnicotinaldehyde. In the absence of direct experimental spectra in publicly available databases, this document synthesizes established principles of mass spectrometry to propose the most probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The causality behind these predicted pathways is explained, providing a robust framework for the structural elucidation of this and related substituted pyridine compounds.

Introduction: The Significance of 5-Methylnicotinaldehyde

5-Methylnicotinaldehyde, with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol , is a substituted pyridine derivative.[] Substituted pyridines are a cornerstone in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The precise characterization of such molecules is paramount, and mass spectrometry serves as a key tool for confirming molecular weight and deducing structural features. Understanding the fragmentation behavior of 5-methylnicotinaldehyde not only aids in its specific identification but also contributes to a broader understanding of the mass spectral behavior of analogous nicotinic compounds.

This guide will delve into the predicted fragmentation patterns of 5-methylnicotinaldehyde under two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and the softer Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (M•+) and inducing extensive fragmentation.[2][3] The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. For 5-methylnicotinaldehyde, the fragmentation is predicted to be driven by the presence of the aromatic pyridine ring, the aldehyde functional group, and the methyl substituent.

The initial ionization event will form the molecular ion at an m/z of 121. Subsequent fragmentation is likely to proceed through several key pathways:

-

Loss of a Hydrogen Radical (H•): Cleavage of the relatively weak C-H bond of the aldehyde group is a common fragmentation pathway for aromatic aldehydes.[4] This would result in a stable acylium ion at m/z 120.

-

Loss of the Formyl Radical (•CHO): Alpha-cleavage of the bond between the pyridine ring and the aldehyde group can lead to the loss of the formyl radical (29 Da).[4] This would produce a pyridinium-type ion at m/z 92.

-

Loss of Carbon Monoxide (CO): The [M-H]+ ion at m/z 120 can subsequently lose a neutral molecule of carbon monoxide (28 Da) to form a highly stable ion at m/z 92.

-

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 Da) from ions like the one at m/z 92, leading to a fragment at m/z 65.

The following diagram illustrates the predicted major fragmentation pathways for 5-methylnicotinaldehyde under EI conditions.

Caption: Predicted EI fragmentation pathway of 5-methylnicotinaldehyde.

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]+, in the positive ion mode.[5] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. The fragmentation in ESI is generally less extensive than in EI and often involves the loss of small neutral molecules.[6]

For 5-methylnicotinaldehyde, ESI in positive mode would produce a protonated molecular ion at m/z 122. The basic nitrogen atom of the pyridine ring is the most likely site of protonation. The fragmentation of this [M+H]+ ion, induced by collision-induced dissociation (CID), is predicted to involve:

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for protonated aldehydes can be the loss of a neutral CO molecule (28 Da), which would lead to a fragment ion at m/z 94.

-

Loss of Ammonia (NH3) or related species: While less common for simple pyridines, complex rearrangements could potentially lead to the loss of nitrogen-containing neutral species, though this is considered a minor pathway.

The proposed ESI-MS/MS fragmentation pathway is simpler than the EI pathway, reflecting the lower energy nature of the process.

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-methylnicotinaldehyde.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions and their corresponding mass-to-charge ratios (m/z) for both EI and ESI mass spectrometry of 5-methylnicotinaldehyde.

| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| EI | 121 (M•+) | 120 | H• | [C7H6NO]+ |

| 92 | •CHO | [C6H6N]+ | ||

| 92 | H•, CO | [C6H6N]+ | ||

| 65 | •CHO, HCN | [C5H4]+• | ||

| ESI | 122 ([M+H]+) | 94 | CO | [C6H8N]+ |

Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized, robust protocol for the analysis of 5-methylnicotinaldehyde using GC-MS for EI analysis and LC-MS for ESI analysis.

5.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 5-methylnicotinaldehyde in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent for LC-MS or a more volatile solvent like dichloromethane for GC-MS.

5.2. GC-MS (EI) Method

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

5.3. LC-MS (ESI) Method

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent).

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start with 5% B.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Injection Volume: 2 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Waters Xevo G2-XS QToF (or equivalent).

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/Hr.

-

MS Scan Range: m/z 50-300.

-

MS/MS: For fragmentation data, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 122, with a collision energy ramp (e.g., 10-40 eV).

Conclusion and Scientific Integrity

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of 5-methylnicotinaldehyde. The proposed pathways are grounded in the fundamental principles of organic mass spectrometry and are consistent with the known behavior of related chemical structures.[4][7][8] It is crucial for the scientific community to recognize that these pathways are theoretical. Experimental validation using high-resolution mass spectrometry is essential to confirm these predictions and to fully elucidate the intricate fragmentation behavior of this molecule. The protocols outlined herein provide a solid foundation for conducting such validation studies.

References

-

Pearson Education. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Retrieved from [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectrum and proposed fragmentation of compound 5. Retrieved from [Link]

-

Iwai, M., Ogawa, T., Hattori, H., & Seno, H. (2013). Simple and rapid assay method for simultaneous quantification of urinary nicotine and cotinine using micro-extraction by packed sorbent and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 37(6), 353-358. Retrieved from [Link]

-

ResearchGate. (n.d.). Main EI-MS fragmentation pathways of 5. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0029806). Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Jasiewicz, B., et al. (2025). Electron ionisation mass spectral study of oxo-and thio derivatives of minor tobacco alkaloids. ResearchGate. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Filo. (2025, October 25). Question 2 [16 marks] 2.1 The ion observed at m/z 84 in the electron io... Retrieved from [Link]

-

Byrd, G. D., et al. (2003). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 17(10), 1079-1090. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. Retrieved from [Link]

-

Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes [Video]. Retrieved from [Link]

-

ResearchGate. (n.d.). EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

University of Victoria. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]

Sources

Solubility Profile of 5-Methylpyridine-3-carboxaldehyde: A Guide for Pharmaceutical Development

An In-depth Technical Guide

Abstract

5-Methylpyridine-3-carboxaldehyde is a pivotal intermediate in modern medicinal chemistry, serving as a versatile building block for a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a pyridine ring, a methyl group, and a reactive aldehyde, makes it highly valuable in the synthesis of complex molecular architectures.[1][3] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 5-methylpyridine-3-carboxaldehyde, outlines a robust experimental protocol for its determination, and discusses predictive models for solvent screening.

Introduction: The Chemical and Pharmaceutical Significance of 5-Methylpyridine-3-carboxaldehyde

5-Methylpyridine-3-carboxaldehyde (CAS No. 100910-66-5, Molecular Formula: C₇H₇NO) is a substituted pyridine derivative.[2][4] The pyridine scaffold is a well-established "privileged structure" in drug design, present in numerous FDA-approved drugs and natural products like vitamin B3 (niacin).[3][5] The aldehyde functional group offers a reactive site for a multitude of organic transformations, making this compound a key starting material in multi-step syntheses.[1][6]

Given its role in pharmaceutical synthesis, knowledge of its solubility is not merely academic; it is a critical parameter that dictates:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase.

-

Process Scalability: Consistent and predictable solubility is essential for scaling up synthesis from the laboratory bench to industrial production.

-

Purification Strategy: Solubility differences are exploited in crystallization, extraction, and chromatographic purification methods.

-

Formulation & Bioavailability: For APIs, solubility directly influences dissolution rates and, consequently, bioavailability.[7]

This guide serves as a foundational resource for researchers, chemists, and formulation scientists, providing the necessary tools to effectively work with this important intermediate.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity.

The molecular structure of 5-methylpyridine-3-carboxaldehyde imparts a distinct polarity profile:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.

-

Aldehyde Group: The carbonyl (C=O) bond is highly polar, creating a significant dipole moment and acting as a primary site for dipole-dipole interactions and hydrogen bonding with protic solvents.[8][9]

-

Methyl Group: This is a nonpolar, electron-donating group that slightly increases the molecule's lipophilicity.

These features suggest that 5-methylpyridine-3-carboxaldehyde will exhibit favorable solubility in polar solvents. The diagram below illustrates the key intermolecular forces at play.

Caption: Intermolecular forces influencing solubility.

Predicting Solubility with Thermodynamic Models

While experimental determination is the gold standard, computational models can provide rapid estimations and guide solvent selection, saving time and resources.[10]

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It can predict in which solvents a compound will be highly soluble versus poorly soluble.[10]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model uses the surface polarity of molecules to predict thermodynamic properties, including solubility, without requiring extensive experimental data.[10]

-

Machine Learning Models: Modern approaches use machine learning algorithms trained on vast datasets of experimental solubility values to predict the solubility of new compounds.[11][12][13] These models can incorporate thermodynamic cycles and various molecular descriptors for enhanced accuracy.[11]

These predictive tools are invaluable during early-stage development for screening large numbers of potential solvents.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile for 5-methylpyridine-3-carboxaldehyde can be predicted. This provides a practical starting point for experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Capable of hydrogen bonding with the pyridine nitrogen and aldehyde oxygen. Water solubility is likely moderate due to the nonpolar methyl group and aromatic ring.[8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar carbonyl group and pyridine ring. Lack of solvent-solvent hydrogen bonding makes them excellent solvents for polar molecules. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | Can engage in dipole-dipole interactions, but less effectively than highly polar aprotic solvents.[6] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Intermolecular forces are dominated by weak London dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the polar crystalline solid.[9] |

Experimental Protocol for Thermodynamic Solubility Determination

The following section details a robust and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound. The Shake-Flask method, coupled with HPLC or UV-Vis analysis, is a reliable approach.[7][14]

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution. This is achieved by approaching equilibrium from two directions: undersaturation (dissolving the solid) and supersaturation (precipitating from a heated solution). If the resulting concentrations converge, it provides high confidence in the measured thermodynamic solubility.

Workflow Diagram

Caption: Shake-Flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Standard Solutions & Calibration Curve:

-

Accurately prepare a stock solution of 5-methylpyridine-3-carboxaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.99 for accurate quantification.[14]

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid 5-methylpyridine-3-carboxaldehyde to a series of vials, each containing a known volume of the test organic solvent. "Excess" means enough solid remains visible at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the point at which concentration no longer increases.

-

-

Sampling and Filtration:

-

Allow the vials to stand undisturbed at the equilibrium temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane.[14]

-

-

Analysis:

-

Accurately dilute the filtered sample with the mobile phase (for HPLC) or a suitable solvent (for UV-Vis) to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method. Spectroscopic techniques like UV absorption are widely used for determining the concentration of organic compounds.[15][16]

-

-

Calculation:

-

Using the equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Conclusion

A comprehensive understanding of the solubility of 5-methylpyridine-3-carboxaldehyde is indispensable for its effective use in pharmaceutical research and development. This guide has provided a framework for this understanding, grounded in the principles of physical organic chemistry. By combining theoretical predictions with robust experimental protocols, researchers can efficiently select optimal solvents, streamline process development, and accelerate the journey from chemical synthesis to drug product formulation. The methodologies described herein offer a reliable pathway to generating the critical solubility data required for advancing drug discovery projects.

References

-

Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Modarress, H., & Asadollahi, S. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

-

Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. [Link]

-

Gharagheizi, F., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

-

Bouillot, B., et al. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

Autechaux. (2025). 5-Methylpyridine-3-carboxaldehyde: Your Key Pharmaceutical Intermediate. [Link]

- Curatolo, W., & Foulds, G. (2005). Method for determining solubility of a chemical compound.

-

Kumar, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

-

Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Al-Dawsari, M. M. (2021). Experimental No. (13) Aldehydes and ketones. [Link]

-

Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Salas, C. O., & Faúndez, M. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. 5-Methylpyridine-3-carboxaldehyde | 100910-66-5 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 13. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmatutor.org [pharmatutor.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Electronic and Steric Effects of the Methyl Group in 5-Methylnicotinaldehyde

Abstract

5-Methylnicotinaldehyde is a substituted pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The reactivity and interaction of this molecule are critically governed by the subtle interplay of electronic and steric effects originating from its methyl and aldehyde substituents. This guide provides an in-depth analysis of these effects, synthesizing theoretical principles with experimental and computational evidence. We will explore how the electron-donating nature of the methyl group modulates the aromatic system and the reactivity of the aldehyde, and how its steric presence influences reaction pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships in substituted pyridines.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs. Chemical substitution on this ring allows for the fine-tuning of a molecule's physicochemical properties, such as its basicity, lipophilicity, and ability to engage in intermolecular interactions. In 5-methylnicotinaldehyde, the introduction of a methyl group at the 5-position (meta to the nitrogen and ortho to the aldehyde) introduces specific electronic and steric perturbations that dictate its chemical behavior. Understanding these effects is paramount for designing synthetic routes and predicting the molecule's utility as a synthon in drug discovery.

Analytical Workflow for Characterization

A multi-pronged approach is essential for a comprehensive understanding of the substituent effects in 5-methylnicotinaldehyde. The logical workflow involves synthesis, followed by a combination of spectroscopic analysis, physical characterization, and computational modeling to build a complete picture of its structure and reactivity.

Caption: Workflow for Investigating Substituent Effects.

Electronic Effects of the 5-Methyl Group

The methyl group is a classic example of an electron-donating group (EDG). It influences the electronic landscape of the pyridine ring through two primary mechanisms: the inductive effect and hyperconjugation.

Inductive Effect (+I)

The methyl group, being more electropositive than the sp²-hybridized carbon of the pyridine ring, pushes electron density into the aromatic system through the sigma bond framework. This +I effect increases the overall electron density of the ring, making it less electron-deficient than unsubstituted pyridine.

Hyperconjugation

Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the pyridine ring. This further enriches the ring with electron density.

Impact on the Aldehyde Functionality

The net result of these electron-donating effects is an increase in electron density on the pyridine ring, which is then partially relayed to the aldehyde group. This has two key consequences:

-

Reduced Electrophilicity: The carbonyl carbon of the aldehyde becomes less electrophilic (less partially positive) compared to unsubstituted nicotinaldehyde.[1][2] This is because the electron-donating methyl group counteracts the electron-withdrawing effect of the carbonyl group.[2]

-

Basicity of Pyridine Nitrogen: The increased electron density on the ring enhances the basicity of the pyridine nitrogen, making it more susceptible to protonation or coordination with Lewis acids.

These electronic perturbations can be quantified and observed through spectroscopic and computational methods.

Caption: Flow of electronic effects in 5-methylnicotinaldehyde.

Spectroscopic Evidence

Spectroscopic techniques provide direct experimental validation of these electronic effects.

-

¹H NMR Spectroscopy: The electron-donating nature of the methyl group causes a slight upfield shift (to lower ppm values) for the ring protons compared to unsubstituted nicotinaldehyde, reflecting the increased shielding from higher electron density.

-

¹³C NMR Spectroscopy: Similarly, the ring carbons, particularly those ortho and para to the methyl group, will exhibit upfield shifts. The carbonyl carbon signal may also show a slight upfield shift, indicative of its reduced electrophilicity.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency (νC=O) in the IR spectrum is sensitive to the electronic environment. Increased electron donation to the carbonyl group weakens the C=O bond, resulting in a lower stretching frequency (lower wavenumber) compared to aldehydes on more electron-poor rings.

| Spectroscopic Technique | Observed Effect | Interpretation |

| ¹H NMR | Upfield shift of ring protons | Increased electron shielding due to +I and hyperconjugation effects of the methyl group. |

| ¹³C NMR | Upfield shift of ring and carbonyl carbons | Increased electron density on the ring and reduced electrophilicity of the carbonyl carbon. |

| IR Spectroscopy | Lower ν(C=O) stretching frequency | Weakening of the C=O bond due to increased electron density from the ring. |

Steric Effects of the 5-Methyl Group

Steric effects relate to the spatial arrangement of atoms and the physical bulk of substituent groups. In 5-methylnicotinaldehyde, the methyl group is positioned meta to the nitrogen and ortho to the aldehyde.

-

Influence on Aldehyde Conformation: The methyl group can sterically interact with the aldehyde group, potentially influencing its preferred rotational conformation. This can affect the accessibility of the carbonyl carbon to incoming nucleophiles.

-